2,3-Dichloro-4-pyridinamine
Overview
Description
2,3-Dichloro-4-pyridinamine, also known as DCP, is an organic compound with the chemical formula C5H5NCl2. It is an amine containing two chlorine atoms and a pyridine ring. It is a white crystalline solid that is slightly soluble in water and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DCP has a broad range of applications in the chemical and pharmaceutical industries due to its unique properties.
Scientific Research Applications
Synthesis and Chemical Properties
Pyridine derivatives, including structures similar to 2,3-Dichloro-4-pyridinamine, are crucial in synthetic chemistry for their role in forming complex organic compounds. The versatility of pyridine rings, such as in 4-phosphorylated 1,3-azoles synthesis, highlights the broad utility of pyridine-based compounds in developing bioactive molecules and agrochemicals. These compounds serve as key intermediates in synthesizing pharmacologically active molecules and materials with unique electronic and optical properties, which may also extend to this compound (Abdurakhmanova et al., 2018) (Guan et al., 2016).
Catalysis
Pyridine derivatives have found significant applications in catalysis, underscoring their potential in facilitating diverse chemical reactions. This utility is particularly evident in their role in activating and stabilizing transition metal catalysts, which can lead to advancements in sustainable and efficient chemical processes, including the synthesis of pharmacologically relevant compounds and materials science applications (Pignolet et al., 1995).
Bioactivity and Medicinal Applications
Pyridine cores are integral to numerous bioactive compounds, reflecting a wide range of biological activities from antibacterial to anticancer properties. The exploration of pyridine derivatives, including their medicinal importance, provides a foundation for drug discovery efforts aimed at developing new therapeutic agents. This suggests potential biomedical applications for this compound in drug design and development, given its structural similarity to other biologically active pyridine derivatives (Altaf et al., 2015) (Abu-Taweel et al., 2022).
Material Science and Photophysical Properties
Pyridine derivatives contribute significantly to materials science, particularly in developing novel materials with unique photophysical properties. These applications include the design of light-emitting diodes (LEDs), solar cells, and sensors, where the electronic properties of pyridine compounds play a critical role. Such insights suggest potential areas of investigation for this compound in the development of new materials and devices (Grzybowski & Gryko, 2015).
Safety and Hazards
properties
IUPAC Name |
2,3-dichloropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUKWILERQFZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344285 | |
Record name | 2,3-Dichloro-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184416-83-9 | |
Record name | 2,3-Dichloro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184416-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-4-pyridinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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